molecular formula C3H5N3OS B1586078 3-Amino-5-methoxy-1,2,4-thiadiazole CAS No. 363179-65-1

3-Amino-5-methoxy-1,2,4-thiadiazole

Cat. No.: B1586078
CAS No.: 363179-65-1
M. Wt: 131.16 g/mol
InChI Key: NLZXUIKYWYOLPY-UHFFFAOYSA-N
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Description

3-Amino-5-methoxy-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

3-Amino-5-methoxy-1,2,4-thiadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinity with key amino acid residues in enzymes, leading to enzyme inhibition or activation. For instance, this compound interacts with cyclin-dependent kinase 9 (CDK9) and cyclin T1, forming stable complexes that inhibit the kinase activity . This interaction is primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins . Additionally, it affects gene expression by downregulating the expression of genes involved in cell proliferation and survival, thereby reducing the growth and viability of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to CDK9 and cyclin T1 inhibits the kinase activity, leading to the suppression of transcriptional elongation and the downregulation of oncogenes . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . Furthermore, this compound modulates gene expression by altering the transcriptional activity of key regulatory genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, depending on its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased apoptosis . These long-term effects are particularly evident in in vitro studies, where continuous treatment with the compound results in sustained inhibition of cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions result in the formation of water-soluble metabolites that are excreted from the body . Additionally, this compound affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound binds to intracellular proteins, including albumin and cytosolic enzymes, which influence its localization and accumulation . These interactions determine the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by binding to transcription factors and chromatin . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-methoxy-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of isothiocyanates with amidines under oxidative conditions. This method is notable for being metal-free and environmentally friendly, as it does not require catalysts or iodine . Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-methoxy-1,2,4-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Amino-5-methoxy-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:

    5-Amino-1,2,4-thiadiazole: Lacks the methoxy group, which may affect its biological activity and solubility.

    3-Methyl-5-amino-1,2,4-thiadiazole: Contains a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    5-Methoxy-1,2,4-thiadiazole: Lacks the amino group, which may influence its interaction with biological targets.

The presence of both amino and methoxy groups in this compound contributes to its unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-methoxy-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZXUIKYWYOLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373383
Record name 5-methoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363179-65-1
Record name 5-Methoxy-1,2,4-thiadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363179-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363179-65-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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